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Compound of Interest

Compound Name: 2-Cyclohexylpropanoic acid

Cat. No.: B1359865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (R)-2-Cyclohexylpropanoic acid. The information detailed herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document presents nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Cyclohexylpropanoic acid.

It is important to note that while the target molecule is the (R)-enantiomer, some of the

referenced data may be from the racemic mixture. For standard NMR and IR spectroscopy, the

spectra of the two enantiomers are identical. Chiral-specific NMR techniques would be required

to distinguish between the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.5 Broad Singlet 1H -COOH

~2.20 Quartet 1H -CH(COOH)-

~1.60 - 1.85 Multiplet 5H Cyclohexyl protons

~1.05 - 1.40 Multiplet 5H Cyclohexyl protons

~0.85 - 1.00 Multiplet 1H Cyclohexyl proton

~1.15 Doublet 3H -CH₃

¹³C NMR (Carbon NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment

~182 C=O (Carboxylic Acid)

~45 -CH(COOH)-

~42 Cyclohexyl CH

~30 Cyclohexyl CH₂

~26 Cyclohexyl CH₂

~25 Cyclohexyl CH₂

~15 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

2500-3300 Broad, strong
O-H stretch (Carboxylic Acid)

[1][2]

2850-2960 Medium to strong C-H stretch (Alkyl)

1700-1725 Strong
C=O stretch (Carboxylic Acid)

[1][2]

1210-1320 Strong C-O stretch (Carboxylic Acid)

~1450 Medium C-H bend (Alkyl)

Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z Ratio Relative Intensity Possible Fragment

156 Moderate [M]⁺ (Molecular Ion)

111 Moderate [M - COOH]⁺

83 Strong [C₆H₁₁]⁺ (Cyclohexyl cation)

74 Moderate [CH₃CHCOOH]⁺

55 Strong [C₄H₇]⁺

45 Moderate [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Materials:
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(R)-2-Cyclohexylpropanoic acid sample (5-10 mg)

Deuterated solvent (e.g., CDCl₃)

5 mm NMR tube

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. Transfer the

solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune

and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters

include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay

of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak

or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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(R)-2-Cyclohexylpropanoic acid sample (1-2 mg)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method): Place 1-2 mg of the solid sample into an agate

mortar. Add approximately 100-200 mg of dry KBr powder. Gently grind the mixture with the

pestle to a fine, homogeneous powder. Transfer the powder to a pellet die.

Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons)

for a few minutes to form a transparent or translucent pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This will be subtracted from the sample spectrum to remove

interferences from atmospheric water and carbon dioxide.

Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the

spectrometer. Acquire the sample spectrum.

Data Analysis: Process the spectrum to identify the characteristic absorption bands and

correlate them with the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

(R)-2-Cyclohexylpropanoic acid sample

Volatile organic solvent (e.g., dichloromethane or diethyl ether)
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GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity

column)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent.

Instrument Setup: Set the GC parameters, including the injector temperature, oven

temperature program, and carrier gas flow rate. Set the MS parameters, including the

ionization mode (typically electron ionization, EI), mass range, and scan speed.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Chromatographic Separation: The sample is vaporized and carried through the GC column

by the carrier gas. The components of the sample are separated based on their volatility and

interaction with the column's stationary phase.

Mass Spectrometric Detection: As the separated components elute from the GC column,

they enter the mass spectrometer. In the ion source, the molecules are ionized and

fragmented. The resulting ions are separated by the mass analyzer based on their mass-to-

charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to

determine the molecular weight. Analyze the fragmentation pattern to gain information about

the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral

compound like (R)-2-Cyclohexylpropanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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